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Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-chloro-6-
methylpyrazine, a substituted pyrazine of interest to researchers, scientists, and drug

development professionals. Due to the limited publicly available information on the specific

discovery and history of this compound, this guide consolidates known data and provides

inferred scientific information based on closely related analogs. The document details its

physicochemical properties, proposed synthesis protocols, and predicted spectroscopic data.

Furthermore, it explores the potential applications of this compound in drug discovery by

examining the established roles of structurally similar aminopyrazines. This guide is intended to

serve as a foundational resource for the synthesis, characterization, and further investigation of

2-Amino-5-chloro-6-methylpyrazine.

Introduction
Substituted pyrazines are a class of heterocyclic compounds that have garnered significant

attention in medicinal chemistry and materials science due to their diverse biological activities

and unique chemical properties. 2-Amino-5-chloro-6-methylpyrazine, with the CAS number

453548-87-3, is a member of this family. While its specific historical context and discovery are

not well-documented in public literature, its structural motifs—an aminopyrazine core, a chloro

substituent, and a methyl group—suggest its potential as a valuable building block in the

synthesis of novel therapeutic agents and other functional materials. The strategic placement of
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these functional groups offers multiple reaction sites for further chemical modifications, making

it an attractive scaffold for creating diverse molecular libraries.

This guide aims to bridge the information gap by providing a detailed technical resource based

on available data and scientific principles, thereby facilitating future research and development

involving this compound.

Physicochemical and Spectroscopic Data
The definitive characterization of 2-Amino-5-chloro-6-methylpyrazine is essential for its

application in research and development. The following tables summarize its known and

predicted properties.

Physicochemical Properties
The table below presents the basic physicochemical properties of 2-Amino-5-chloro-6-
methylpyrazine and a comparison with structurally related compounds to provide a broader

context for its potential physical behavior.

Property

2-Amino-5-
chloro-6-
methylpyrazin
e

2-Amino-5-
chloropyrazine

2-Chloro-6-
methylpyrazin
e

2-Amino-5-
chloro-6-
methylpyridine

CAS Number 453548-87-3[1] 33332-29-5[2] 38557-71-0[3] 36936-23-9

Molecular

Formula
C5H6ClN3[1] C4H4ClN3[2] C5H5ClN2[3] C6H7ClN2

Molecular Weight 143.57 g/mol [1] 129.55 g/mol [2] 128.56 g/mol [3] 142.59 g/mol

Appearance Predicted: Solid Solid[2] - Solid

Melting Point Not available Not available Not available 70-75 °C

Predicted Spectroscopic Data
While experimental spectra for 2-Amino-5-chloro-6-methylpyrazine are not readily available,

the following sections provide predicted data based on the analysis of its chemical structure
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and comparison with analogous compounds.

The proton NMR spectrum of 2-Amino-5-chloro-6-methylpyrazine is expected to show three

distinct signals:

Predicted
Chemical Shift
(ppm)

Multiplicity Integration Assignment Rationale

~7.5-8.0 Singlet 1H Pyrazine C3-H

The proton on

the pyrazine ring

is in a deshielded

environment due

to the

electronegative

nitrogen atoms.

~4.5-5.5 Broad Singlet 2H -NH₂

The protons of

the primary

amine are

typically

observed as a

broad singlet and

can exchange

with D₂O.

~2.4-2.6 Singlet 3H -CH₃

The methyl

group protons

are expected to

appear as a

singlet in a

relatively upfield

region.

The carbon NMR spectrum is predicted to exhibit five signals corresponding to the five carbon

atoms in the molecule.
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The infrared spectrum will likely display characteristic absorption bands for its functional

groups:

Predicted Wavenumber
(cm⁻¹)

Vibration Functional Group

3400-3200 N-H stretch Primary Amine (-NH₂)

3100-3000 C-H stretch Aromatic C-H

1650-1600 N-H bend Primary Amine (-NH₂)

1600-1450 C=C and C=N stretch Pyrazine Ring

850-750 C-Cl stretch Chloroalkane

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 143 and a

characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is

indicative of the presence of a single chlorine atom.

Synthesis and Experimental Protocols
Currently, no specific experimental protocol for the synthesis of 2-Amino-5-chloro-6-
methylpyrazine is published in peer-reviewed literature. However, a plausible synthetic route

can be proposed based on established methods for the synthesis of similar substituted

pyrazines. A common and effective method would be the direct chlorination of a 2-amino-6-

methylpyrazine precursor.

Proposed Synthetic Workflow
The diagram below illustrates a potential synthetic pathway for 2-Amino-5-chloro-6-
methylpyrazine.
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Reactants

Reaction

Product

2-Amino-6-methylpyrazine

Chlorination

Solvent (e.g., Acetonitrile)
Room Temperature

N-Chlorosuccinimide (NCS)

2-Amino-5-chloro-6-methylpyrazine

Purification
(e.g., Column Chromatography)

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Amino-5-chloro-6-methylpyrazine.

Detailed Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of 2-amino-5-chloropyrazine and serves as a

starting point for the synthesis of the title compound.

Materials:

2-Amino-6-methylpyrazine

N-Chlorosuccinimide (NCS)

Acetonitrile (anhydrous)

Dichloromethane
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Ethyl acetate and hexanes (for chromatography)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-

6-methylpyrazine (1 equivalent) in anhydrous acetonitrile.

Chlorination: To the stirred solution, add N-Chlorosuccinimide (1.05 equivalents) portion-wise

at room temperature.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC)

until the starting material is consumed.

Workup:

Remove the acetonitrile under reduced pressure.

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium

bicarbonate solution, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification: Purify the crude product by column chromatography on silica gel using a

gradient of ethyl acetate in hexanes to afford the desired 2-Amino-5-chloro-6-
methylpyrazine.

Role in Drug Development and Potential
Applications
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While the specific biological activity of 2-Amino-5-chloro-6-methylpyrazine has not been

reported, the aminopyrazine scaffold is a well-established pharmacophore in medicinal

chemistry.

Established Activities of Related Compounds
Kinase Inhibition: Many substituted aminopyrazines and aminopyridines have been

developed as inhibitors of various protein kinases, which are crucial targets in cancer

therapy. For example, derivatives of N-(2-chloro-6-methyl-phenyl)-2-(pyrimidin-4-

ylamino)thiazole-5-carboxamide have been identified as potent dual Src/Abl kinase

inhibitors[4].

Antimicrobial and Anti-inflammatory Agents: The 2-amino-5-chloro-6-methylpyridine scaffold,

which is structurally very similar to the title compound, is a key intermediate in the synthesis

of compounds with antimicrobial and anti-inflammatory properties.

Central Nervous System (CNS) Activity: Certain chlorinated aminopyridine derivatives are

precursors to drugs targeting the CNS, such as the non-benzodiazepine hypnotic agent

zopiclone[5].

Logical Flow of Drug Discovery Potential
The potential of 2-Amino-5-chloro-6-methylpyrazine as a lead compound in drug discovery

can be logically outlined as follows:
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2-Amino-5-chloro-6-methylpyrazine
(Starting Scaffold)

Chemical Modification
(e.g., at the amino group or pyrazine ring)

Library of Novel Derivatives

High-Throughput Screening
(e.g., Kinase inhibitor assays, Antimicrobial assays)

Identification of 'Hit' Compounds

Lead Optimization

Preclinical and Clinical Development

Click to download full resolution via product page

Caption: Drug discovery workflow for 2-Amino-5-chloro-6-methylpyrazine.

Conclusion
2-Amino-5-chloro-6-methylpyrazine represents a promising, yet underexplored, chemical

entity. This technical guide has provided a comprehensive, albeit partially predictive, overview

of its properties, a plausible synthetic route, and its potential applications in drug discovery. The

information compiled herein, drawn from available data and the well-understood chemistry of its
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analogs, offers a solid foundation for researchers to initiate further investigation into this

compound. The synthesis and biological evaluation of 2-Amino-5-chloro-6-methylpyrazine
and its derivatives could lead to the discovery of novel therapeutic agents with a wide range of

activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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